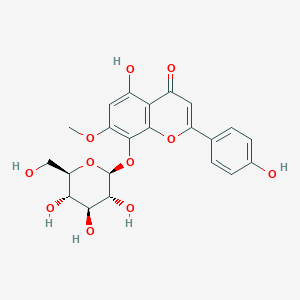
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure It is characterized by the presence of a tert-butyl group and two methyl groups attached to the cyclohexane ring, making it a highly branched and sterically hindered molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and consistent product quality. The use of chiral catalysts in industrial settings is crucial to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Scientific Research Applications
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The steric hindrance provided by the tert-butyl and methyl groups can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol: A similar compound with an isopropyl group instead of a tert-butyl group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: Another chiral alcohol with a different functional group.
Uniqueness
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is unique due to its high steric hindrance and specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring high selectivity.
Properties
CAS No. |
774-95-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(1S,4R)-4-tert-butyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-11(2,3)9-6-7-10(13)12(4,5)8-9/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
STEBLIDFQJADIK-ZJUUUORDSA-N |
Isomeric SMILES |
CC1(C[C@@H](CC[C@@H]1O)C(C)(C)C)C |
Canonical SMILES |
CC1(CC(CCC1O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
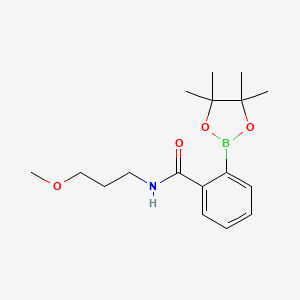
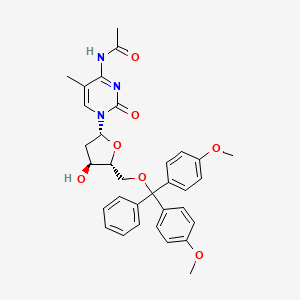
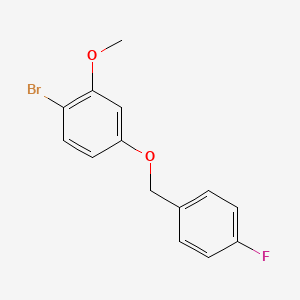
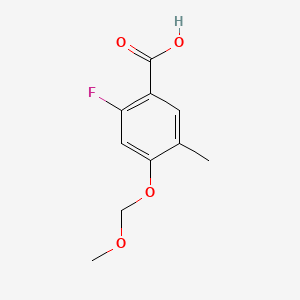
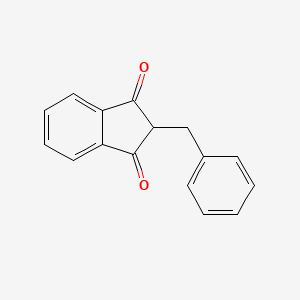

![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
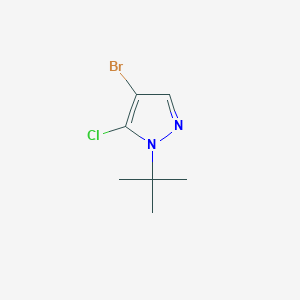
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
